molecular formula C16H12BrN B3181258 7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile CAS No. 656238-36-7

7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile

Cat. No.: B3181258
CAS No.: 656238-36-7
M. Wt: 298.18 g/mol
InChI Key: XNBYZTWZUOOWLL-UHFFFAOYSA-N
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Description

7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile is an organic compound with the molecular formula C16H12BrN It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a bromine atom and a nitrile group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile typically involves the bromination of 9,9-dimethylfluorene followed by the introduction of a nitrile group. One common method includes the following steps:

    Bromination: 9,9-dimethylfluorene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 7-position.

    Nitrile Introduction: The brominated intermediate is then reacted with a cyanating agent, such as copper(I) cyanide, to form the nitrile group at the 2-position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

    Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted fluorenes can be formed.

    Oxidation Products: Oxidation can lead to the formation of fluorenone derivatives.

    Reduction Products: Reduction can yield fluorenylamines or other reduced forms.

Scientific Research Applications

7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile has several applications in scientific research:

    Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs).

    Materials Science: The compound is utilized in the development of new materials with specific electronic properties.

    Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules for various research purposes.

Mechanism of Action

The mechanism of action of 7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile depends on its application. In organic electronics, the compound’s electronic properties, such as its ability to transport charge, are crucial. The bromine and nitrile groups can influence the compound’s electron affinity and mobility, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dibromo-9,9-dimethyl-9H-fluorene: This compound has two bromine atoms and is used in similar applications.

    9,9-Dimethyl-9H-fluorene-2-carbonitrile: Lacks the bromine atom but has the nitrile group, making it less reactive in substitution reactions.

    2-Bromo-9,9-dimethylfluorene: Contains a single bromine atom but no nitrile group, used in different contexts.

Uniqueness

7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile is unique due to the presence of both bromine and nitrile groups, which provide a balance of reactivity and electronic properties. This makes it particularly valuable in the synthesis of advanced materials for electronic applications.

Properties

IUPAC Name

7-bromo-9,9-dimethylfluorene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN/c1-16(2)14-7-10(9-18)3-5-12(14)13-6-4-11(17)8-15(13)16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBYZTWZUOOWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C#N)C3=C1C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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